

An In-depth Technical Guide to 3-(Chloromethyl)-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Chloromethyl)-2-methylpyridine hydrochloride

Cat. No.: B1357104

[Get Quote](#)

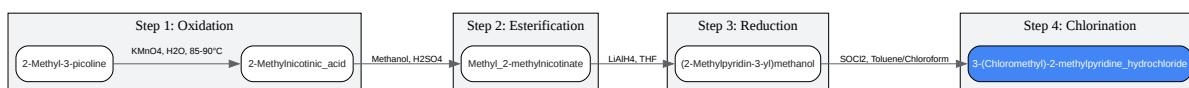
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-(Chloromethyl)-2-methylpyridine hydrochloride**, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, provides a step-by-step synthesis protocol, and discusses its role in the development of therapeutic agents. The information is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Chemical and Physical Properties

3-(Chloromethyl)-2-methylpyridine hydrochloride is a pyridinium salt that is a crucial building block in organic synthesis. Its reactivity, stemming from the chloromethyl group, makes it a versatile reagent for the introduction of the 2-methyl-3-pyridylmethyl moiety into various molecular scaffolds.


Table 1: Chemical and Physical Properties of **3-(Chloromethyl)-2-methylpyridine hydrochloride**

Property	Value	Reference
CAS Number	58539-77-8	[1]
Molecular Formula	C ₇ H ₉ Cl ₂ N	[1]
Molecular Weight	178.06 g/mol	[1]
Melting Point	133-135 °C	N/A
Boiling Point	Not available	
Appearance	Brown solid	[2]
Solubility	Soluble in water, ethanol, and acetone.	

Synthesis of 3-(Chloromethyl)-2-methylpyridine hydrochloride

The synthesis of **3-(Chloromethyl)-2-methylpyridine hydrochloride** is a multi-step process that begins with the oxidation of 2-methyl-3-picoline (3-methyl-2-picoline). The resulting carboxylic acid is then esterified, followed by reduction to the corresponding alcohol, and finally, chlorination to yield the desired product.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-(Chloromethyl)-2-methylpyridine hydrochloride**.

Experimental Protocols

Step 1: Oxidation of 2-Methyl-3-picoline to 2-Methylnicotinic Acid[3]

- To a solution of 2-methyl-3-picoline in water, heat the mixture to 85-90°C.
- Slowly add potassium permanganate (KMnO₄) in portions while maintaining the temperature.
- After the addition is complete, continue stirring at the same temperature for 30 minutes.
- Cool the reaction mixture and filter to remove manganese dioxide.
- Acidify the filtrate with hydrochloric acid to precipitate the 2-methylnicotinic acid.
- Filter the precipitate, wash with cold water, and dry to obtain the product.

Step 2: Esterification of 2-Methylnicotinic Acid to Methyl 2-methylnicotinate[3]

- Suspend 2-methylnicotinic acid in methanol.
- Carefully add concentrated sulfuric acid as a catalyst.
- Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-methylnicotinate.

Step 3: Reduction of Methyl 2-methylnicotinate to (2-Methylpyridin-3-yl)methanol[4][5][6]

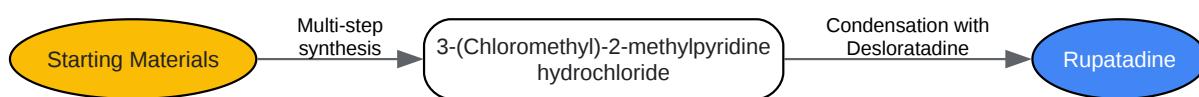
Note: This is a general procedure based on the reduction of similar esters with Lithium aluminum hydride (LiAlH₄). Appropriate safety precautions must be taken when working with LiAlH₄.

- In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ in anhydrous tetrahydrofuran (THF) under a nitrogen

atmosphere.

- Cool the suspension in an ice bath.
- Dissolve methyl 2-methylnicotinate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
- Filter the resulting precipitate and wash it thoroughly with THF.
- Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-methylpyridin-3-yl)methanol.

Step 4: Chlorination of (2-Methylpyridin-3-yl)methanol to **3-(Chloromethyl)-2-methylpyridine hydrochloride**^[2]


- Prepare a solution of thionyl chloride (SOCl₂) in toluene.
- In a separate flask, dissolve (2-methylpyridin-3-yl)methanol (29.9 g, 234 mmol) in chloroform (110 ml).
- Add the solution of the alcohol dropwise to the thionyl chloride solution while maintaining the internal temperature between 23° and 35°C.
- After the addition is complete, stir the reaction mixture vigorously at room temperature for 1 hour.
- Remove the solvent completely under vacuum.
- Resuspend the resulting brown precipitate in toluene, filter rapidly, and wash the solid three times with toluene.

- Dry the product in a desiccator under vacuum to obtain **3-(chloromethyl)-2-methylpyridine hydrochloride** as a brown solid (35.9 g, 87% yield).[2]

Applications in Drug Development

3-(Chloromethyl)-2-methylpyridine hydrochloride is a vital intermediate in the synthesis of pharmaceuticals, most notably in the production of the second-generation antihistamine, Rupatadine.[4][7][8][9]

Logical Relationship in the Synthesis of Rupatadine

[Click to download full resolution via product page](#)

Caption: Role of **3-(Chloromethyl)-2-methylpyridine hydrochloride** in Rupatadine synthesis.

The synthesis of Rupatadine involves the N-alkylation of desloratadine with 3-(chloromethyl)-5-methylpyridine hydrochloride (a constitutional isomer of the title compound) in the presence of a base.[4][9] While the specific isomer used for Rupatadine is different, the chemistry highlights the importance of chloromethylpyridines as alkylating agents in the synthesis of complex drug molecules.

Spectral Data

Note: Experimental spectral data for **3-(Chloromethyl)-2-methylpyridine hydrochloride** is not readily available in the searched literature. The following data is for the closely related compound, 3-(chloromethyl)pyridine hydrochloride, and is provided for reference.

Table 2: Spectral Data for 3-(chloromethyl)pyridine hydrochloride (CAS: 6959-48-4)

Technique	Data	Reference
¹ H NMR (400 MHz, DMSO-d ₆)	δ (ppm): 9.12 (s, 1H), 8.97 (d, J=4.8 Hz, 1H), 8.72 (d, J=8.1 Hz, 1H), 8.14 (dd, J=8.1, 5.7 Hz, 1H), 5.07 (s, 2H)	[10]
IR (KBr disc)	Major peaks consistent with aromatic C-H, C=C, C=N stretching, and C-Cl stretching.	[11]
Mass Spectrum (EI)	m/z: 127 (M ⁺), 92, 65. The molecular ion peak corresponds to the free base.	[10]

The ¹H NMR spectrum of 3-(chloromethyl)pyridine hydrochloride shows characteristic downfield shifts for the aromatic protons due to the electron-withdrawing effect of the protonated nitrogen atom.[12] The singlet at 5.07 ppm corresponds to the two protons of the chloromethyl group. The mass spectrum shows a base peak at m/z 92, corresponding to the loss of a chlorine atom from the molecular ion.

Safety and Handling

3-(Chloromethyl)-2-methylpyridine hydrochloride is classified as an acute toxicant (oral) and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

3-(Chloromethyl)-2-methylpyridine hydrochloride is a valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis, while multi-stepped, is well-established. Its primary utility lies in its ability to act as an electrophile in alkylation reactions, a property that has been exploited in the synthesis of important pharmaceutical agents. This guide provides essential technical information for researchers working with this compound, facilitating its safe and effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Chloromethyl)-2-methylpyridine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-CHLOROMETHYL-2-METHYL PYRIDINE.HCL synthesis - chemicalbook [chemicalbook.com]
- 3. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 4. Process For The Synthesis Of Rupatadine [quickcompany.in]
- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. EP2824103B1 - An improved process for the preparation of Rupatadine Fumarate - Google Patents [patents.google.com]
- 8. heteroletters.org [heteroletters.org]
- 9. benchchem.com [benchchem.com]
- 10. 3-Picolyl chloride hydrochloride(6959-48-4) 1H NMR spectrum [chemicalbook.com]
- 11. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Chloromethyl)-2-methylpyridine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1357104#what-is-3-chloromethyl-2-methylpyridine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com